Product packaging for Sulfo-Cy5 bis-NHS ester(Cat. No.:)

Sulfo-Cy5 bis-NHS ester

Cat. No.: B11931564
M. Wt: 975.1 g/mol
InChI Key: OYBBXRFVUWPWJZ-UHFFFAOYSA-M
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Description

Significance of Bifunctional Fluorescent Dyes in Advanced Bio-Imaging and Analytical Methodologies

Bifunctional fluorescent dyes are instrumental in modern bio-imaging and analytical techniques. These molecules possess two reactive groups, enabling them to cross-link proteins and other biomolecules. nih.govcreative-proteomics.com This cross-linking capability is crucial for stabilizing protein structures and interactions, which provides valuable insights into their spatial organization and functional relationships. creative-proteomics.com By covalently bonding interacting proteins, researchers can capture transient interactions that are otherwise difficult to observe. creative-proteomics.com

The use of bifunctional reagents enhances the labeling of intracellular proteins for both qualitative and quantitative fluorescence microscopy. nih.gov These dyes can be designed with different reactive groups to target specific functional groups on biomolecules, allowing for precise cross-linking and detailed mapping of interaction sites. creative-proteomics.com This has broad applications, from studying protein dynamics and conformational changes to developing therapeutic agents and diagnostic tools. creative-proteomics.com Furthermore, bifunctional fluorescent probes are being developed for the simultaneous detection of multiple analytes, showcasing their expanding role in complex biological analysis. moleculardepot.com

Overview of Cyanine (B1664457) Dye Systems in Contemporary Research

Cyanine dyes, characterized by two nitrogen-containing heterocycles linked by a polymethine chain, are a cornerstone of fluorescence-based research. digitellinc.com This family of dyes, which includes the popular Cy3, Cy5, and Cy7, offers a range of spectral properties suitable for various applications. digitellinc.comaatbio.com Cyanine dyes are known for their high extinction coefficients, good fluorescence quantum yields, and photostability. lumiprobe.com

A key application of cyanine dyes is in Förster Resonance Energy Transfer (FRET), a mechanism used to study molecular interactions and conformations. digitellinc.comresearchgate.netiaea.org FRET between a donor dye (like Cy3) and an acceptor dye (like Cy5) can provide distance information on an intramolecular and intermolecular scale. nih.gov Cyanine dyes are widely used to label proteins, nucleic acids, and other biomolecules for techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.comaxispharm.com Their versatility has led to their use in the development of ratiometric sensors for biological analytes and as probes in super-resolution microscopy. digitellinc.comlumiprobe.com

Evolution of Sulfo-Cy5 Derivatives for Aqueous Bioconjugation Strategies

The development of water-soluble cyanine dyes has been a significant advancement for bioconjugation in aqueous environments. Early cyanine dyes often had poor water solubility, leading to aggregation and reduced fluorescence efficiency. To address this, sulfonated versions of cyanine dyes, such as Sulfo-Cy5, were created. nih.govacs.orgnih.gov The addition of sulfonate groups directly to the dye's fluorophore system enhances water solubility without compromising its fluorescent properties. axispharm.comnih.gov

This increased water solubility is particularly important for labeling proteins and nucleic acids in their native, aqueous environments. axispharm.comaxispharm.com The evolution of Sulfo-Cy5 derivatives has also included the introduction of various reactive groups to facilitate covalent attachment to biomolecules. The most common of these are N-hydroxysuccinimide (NHS) esters, which react with primary amines. lumiprobe.cominterchim.fr The development of bifunctional derivatives, such as Sulfo-Cy5 bis-NHS ester, further expanded the utility of these dyes, enabling their use as cross-linking agents. lumiprobe.com These advancements have made Sulfo-Cy5 and its derivatives indispensable tools for a wide range of bioconjugation strategies.

PropertyValueReference
Chemical Formula C45H51KN4O14S2 broadpharm.com
Molecular Weight 975.14 g/mol lumiprobe.come-biochem.com
Excitation Maximum 646 nm lumiprobe.combroadpharm.comaxispharm.com
Emission Maximum 662 nm lumiprobe.combroadpharm.comaxispharm.com
Extinction Coefficient 271,000 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.com
Fluorescence Quantum Yield 0.28 lumiprobe.combroadpharm.com
Solubility Good in water, DMSO, and DMF lumiprobe.come-biochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H51KN4O14S2 B11931564 Sulfo-Cy5 bis-NHS ester

Properties

Molecular Formula

C45H51KN4O14S2

Molecular Weight

975.1 g/mol

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

OYBBXRFVUWPWJZ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Origin of Product

United States

Reactive Chemistry and Mechanistic Principles in Research Labeling

N-Hydroxysuccinimide Ester Reactivity with Primary Amines in Biological Systems

N-Hydroxysuccinimide (NHS) esters are a class of amine-reactive chemical compounds extensively utilized in biological research for the covalent labeling and crosslinking of biomolecules. glenresearch.comthermofisher.com The reactivity of NHS esters is primarily directed towards aliphatic primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins. glenresearch.comvectorlabs.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a highly stable and irreversible amide bond between the biomolecule and the labeling reagent, and the release of N-hydroxysuccinimide as a leaving group. glenresearch.com

In aqueous solutions, NHS esters are susceptible to hydrolysis, a competing reaction where water acts as the nucleophile instead of the amine. glenresearch.com However, as primary amines are much stronger nucleophiles than water, the aminolysis reaction is generally favored. glenresearch.com For labeling reactions, the NHS ester is often first dissolved in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule in a suitable buffer. glenresearch.comlumiprobe.com Common buffers used for NHS ester coupling reactions include phosphate, carbonate-bicarbonate, HEPES, and borate buffers. thermofisher.com Buffers containing primary amines, such as Tris, are generally avoided as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comaatbio.com

Table 1: Factors Influencing NHS Ester Reactivity with Primary Amines

FactorOptimal Condition/ConsiderationRationale
pH 7.2 - 9.0Balances amine nucleophilicity and NHS ester hydrolysis for optimal reaction efficiency. thermofisher.comnih.gov
Buffer Composition Non-nucleophilic buffers (e.g., Phosphate, Borate, HEPES)Avoids competition with the target amine for reaction with the NHS ester. thermofisher.com
Solvent Dissolve NHS ester in anhydrous DMSO or DMF prior to aqueous reactionEnsures solubility and stability of the NHS ester before introducing it to the aqueous environment. glenresearch.comlumiprobe.com
Temperature 4°C to Room TemperatureReaction can proceed efficiently at both temperatures, with longer incubation times often used at 4°C. thermofisher.com
Hydrolysis A competing reaction in aqueous solutionsMinimized by working within the optimal pH range and using the NHS ester solution promptly after preparation. glenresearch.comthermofisher.com

Bifunctional Conjugation Modalities of Sulfo-Cy5 bis-NHS Ester

This compound is a bifunctional, water-soluble fluorescent dye. broadpharm.comlumiprobe.com The "bis-NHS ester" designation indicates that the molecule possesses two N-hydroxysuccinimide ester reactive groups. broadpharm.comlumiprobe.com The "Sulfo" prefix signifies the presence of sulfonate (–SO3) groups, which impart increased water solubility to the molecule. thermofisher.comapexbt.com This is particularly advantageous for labeling proteins that may be sensitive to or have low solubility in organic co-solvents. The Cy5 core is a cyanine (B1664457) dye that provides bright, far-red fluorescence, a spectral region where autofluorescence from biological samples is minimal. vectorlabs.com

The presence of two reactive NHS ester groups allows this compound to act as a crosslinking agent, capable of forming covalent bonds with two separate amine-containing molecules or two different amine sites on the same molecule. broadpharm.com

Table 2: Spectroscopic and Physical Properties of this compound

PropertyValue
Excitation Maximum (λmax) 646 nm broadpharm.com
Emission Maximum (λmax) 662 nm broadpharm.com
Molecular Weight 975.2 g/mol broadpharm.com
Solubility Water-soluble broadpharm.comlumiprobe.com
Reactive Groups Two N-Hydroxysuccinimide (NHS) esters broadpharm.com

As a homobifunctional crosslinker, this compound has two identical reactive groups. covachem.com This characteristic makes it suitable for cross-conjugation strategies where the goal is to link molecules that both possess primary amines. covachem.com A primary application of this is in the study of protein-protein interactions. If two proteins are in close proximity within a biological complex, the this compound can react with lysine residues on each protein, creating a covalent bridge between them. nih.govnih.gov The integrated Cy5 dye then serves as a fluorescent reporter, enabling the detection and analysis of the crosslinked protein complex.

This strategy is also employed to stabilize protein complexes for analysis by techniques such as SDS-PAGE or mass spectrometry. covachem.comnih.gov By covalently linking the subunits, the integrity of the complex can be maintained under conditions that would typically cause it to dissociate. The distance between the two reactive NHS esters, determined by the spacer arm of the crosslinker, defines the spatial constraint for the crosslinking to occur. nih.gov

While this compound is structurally a homobifunctional reagent, it can be utilized in heterobifunctional labeling strategies through controlled, sequential reactions. korambiotech.com This approach is particularly useful for creating complex biomolecular assemblies where different molecules need to be linked together in a specific order.

In a two-step heterobifunctional strategy, the this compound is first reacted with the first biomolecule under conditions that favor the reaction of only one of the two NHS esters. This can be achieved by controlling the stoichiometry of the reactants. The resulting singly-modified intermediate, which now possesses a fluorescent label and a single remaining reactive NHS ester, is then purified to remove any unreacted crosslinker. This activated intermediate can then be introduced to a second amine-containing molecule to form the final, heterobifunctional conjugate. This method allows for the precise construction of conjugates, such as linking a targeting protein to a therapeutic molecule or another reporter molecule, while minimizing the formation of unwanted homodimers. korambiotech.com While crosslinkers with two different intrinsic reactive groups (e.g., NHS ester and maleimide) are common for heterobifunctional applications, the sequential use of a homobifunctional reagent like this compound provides a viable alternative for linking two amine-containing molecules. thermofisher.com

Methodologies for Biomolecule Conjugation and Functionalization

Protein and Peptide Labeling Methodologies

The bifunctional nature of Sulfo-Cy5 bis-NHS ester allows for its use in various protein and peptide labeling methodologies, facilitating the study of protein structure, function, and interactions.

Antibody Conjugation Techniques for Immunological Assays and Flow Cytometry Applications

This compound is employed for the fluorescent labeling of antibodies, which are then utilized in a variety of immunological assays and flow cytometry. The NHS esters of the dye react with primary amines on the antibody, creating a stable fluorescently tagged antibody. This process is fundamental for techniques where the detection of specific antigens is required. Ready-to-use kits containing all necessary reagents for labeling antibodies with Sulfo-Cy5 are commercially available, simplifying the conjugation process. lumiprobe.com The resulting fluorescent antibody conjugates can be used to identify and quantify specific cell populations in flow cytometry or to visualize target proteins in immunoassays. axispharm.com The bright, far-red fluorescence of Sulfo-Cy5 is particularly advantageous due to the low autofluorescence of biological specimens in this spectral region, leading to improved signal-to-noise ratios. axispharm.com

Labeling of Enzymes and Structural Proteins for Functional Studies

The covalent attachment of this compound to enzymes and other structural proteins enables the investigation of their function and dynamics. By tracking the fluorescence of the labeled protein, researchers can study conformational changes, binding events, and localization within cellular compartments. For instance, single-molecule fluorescence imaging has been used to study the complexes between glutathione-S-transferase (hGSTA1-1) and product-like ligands using cyanine (B1664457) dye labeling. lumiprobe.com The water-soluble nature of this compound is critical in these applications to maintain the native structure and function of the labeled protein. lumiprobe.com

Cross-linking of Peptides and Proteins for Structural Elucidation

As a homobifunctional cross-linker, this compound can be used to link two protein molecules or different domains within the same protein that are in close proximity. broadpharm.comglpbio.cn This cross-linking provides distance constraints that are invaluable for elucidating the three-dimensional structure of proteins and protein complexes. nih.govnih.gov The reaction involves the two NHS ester groups reacting with primary amines on the protein(s). nih.govnih.gov The resulting cross-linked products can then be analyzed by techniques such as mass spectrometry to identify the interacting residues. nih.gov This approach has been successfully applied to characterize the structure of various proteins and protein assemblies. nih.govnih.gov

Nucleic Acid Labeling Approaches

This compound is also a valuable reagent for the fluorescent labeling of nucleic acids, enabling the study of their structure, interactions, and dynamics.

Oligonucleotide Modification for Hybridization and Interaction Studies

Amine-modified oligonucleotides can be readily labeled with this compound. medchemexpress.eumedchemexpress.commedchemexpress.com The NHS ester reacts with the primary amine group introduced into the oligonucleotide, resulting in a fluorescently tagged probe. These labeled oligonucleotides are widely used in various molecular biology techniques, including fluorescence in situ hybridization (FISH), microarrays, and real-time PCR, to detect and quantify specific nucleic acid sequences. yusiyy.com The use of fluorescently labeled probes allows for the visualization and tracking of nucleic acids in hybridization and interaction studies. soton.ac.uk

Ribonucleic Acid (RNA) Labeling for Structural and Dynamic Investigations

The labeling of RNA with fluorescent dyes like cyanines provides a powerful tool for investigating its structure, dynamics, and interactions. By conjugating this compound to RNA molecules, researchers can track their distribution and changes within cells using techniques like fluorescence microscopy. This approach offers insights into the biological functions of RNA, including its role in gene expression and regulation. The enhanced water solubility of sulfonated cyanine dyes like Sulfo-Cy5 is particularly beneficial for RNA labeling, as it prevents aggregation and maintains the stability of the labeled RNA molecule.

Cellular Component and Extracellular Vesicle (EV) Labeling Strategies

The labeling of cellular components and extracellular vesicles (EVs) is a critical technique for visualizing and understanding their dynamic roles in biological processes. Among the various fluorescent probes available, this compound has emerged as a valuable tool due to its specific reactivity and favorable spectral properties. This water-soluble, bifunctional dye is an analog of Cy5® bis-NHS ester and is designed for the covalent labeling of primary amine groups present on proteins and other biomolecules. lumiprobe.comglpbio.cn Its utility extends to a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.com

The core of this compound's functionality lies in its two N-hydroxysuccinimide (NHS) ester groups. broadpharm.comlunanano.ca These reactive moieties readily form stable amide bonds with the primary amines (R-NH₂) found on the side chains of lysine (B10760008) residues in proteins, as well as on amine-modified oligonucleotides and other molecules containing accessible amine groups. broadpharm.commedchemexpress.comabpbio.com This covalent conjugation ensures a durable and specific attachment of the fluorescent dye to the target biomolecule. researchgate.netnih.gov

The "sulfo" component of its name indicates the presence of sulfonate groups, which confer high water solubility to the dye. lumiprobe.commedchemexpress.com This is a significant advantage as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive proteins. lumiprobe.comaatbio.com Furthermore, the charged sulfonate groups help to reduce the aggregation of the dye molecules and the labeled conjugates, leading to brighter and more reliable fluorescent signals. researchgate.net

The spectral properties of this compound are well-suited for biological imaging. It exhibits an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm, placing it in the far-red region of the spectrum. lumiprobe.combroadpharm.com This region is advantageous for cellular imaging as it minimizes background autofluorescence from endogenous cellular components. axispharm.com The dye also possesses a high extinction coefficient and a good fluorescence quantum yield, contributing to its bright fluorescent signal. lumiprobe.comlunanano.ca

Extracellular vesicles (EVs) are cell-derived nanoparticles that play a crucial role in intercellular communication by transferring bioactive molecules between cells. researchgate.net Understanding their trafficking and delivery mechanisms is essential for harnessing their therapeutic potential. acs.org Fluorescent labeling of EVs is a key strategy for tracking their biodistribution and uptake by recipient cells. acs.org

This compound is utilized for labeling EVs by targeting the amine groups of proteins present on the EV surface. researchgate.netresearchgate.net This method provides a covalent and stable attachment of the fluorescent dye to the vesicles. The process typically involves incubating isolated EVs with the this compound, allowing the NHS ester groups to react with the surface proteins. uu.nl Unbound dye is then removed through methods like size-exclusion chromatography to ensure that the detected fluorescence originates from the labeled EVs. uu.nl

The resulting fluorescently labeled EVs can be tracked in vivo to study their biodistribution and accumulation in different organs. researchgate.netresearchgate.net This information is critical for developing EV-based drug delivery systems, as it helps to determine whether the EVs reach their intended target tissues. acs.orgresearchgate.net For instance, studies have used amine-reactive NHS ester dyes to investigate the organotropic uptake of tumor-derived exosomes. researchgate.net

While effective, it is important to consider that this labeling method primarily targets surface proteins. There is ongoing discussion in the scientific community regarding the extent to which these dyes might also passively diffuse across the EV membrane and label intravesicular proteins. researchgate.net

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C45H51KN4O14S2 lumiprobe.combroadpharm.comlunanano.ca
Molecular Weight ~975.14 g/mol lumiprobe.com
Excitation Maximum ~646 nm lumiprobe.combroadpharm.com
Emission Maximum ~662 nm lumiprobe.combroadpharm.com
Extinction Coefficient ~271,000 L·mol⁻¹·cm⁻¹ lumiprobe.comlunanano.ca
Fluorescence Quantum Yield ~0.28 lumiprobe.comlunanano.ca
Solubility Good in water, DMF, DMSO lumiprobe.com
Reactive Group N-hydroxysuccinimide (NHS) ester broadpharm.comlunanano.ca
Target Functional Group Primary amines (-NH₂) broadpharm.commedchemexpress.comabpbio.com

The plasma membrane is a dynamic and complex structure that mediates a cell's interaction with its environment. Labeling membrane components, particularly proteins, is fundamental to studying cellular processes such as cell-cell communication, signal transduction, and membrane dynamics. nih.gov

This compound is an effective reagent for pan-membrane-protein labeling in live cells. nih.gov The NHS-ester-based chemistry allows for rapid and covalent conjugation to exposed amine groups on cell surface proteins. nih.gov This approach offers several advantages over traditional lipophilic membrane dyes. It typically results in more uniform and comprehensive labeling of the cell surface, as it covalently binds to the abundant proteins rather than intercalating into the lipid bilayer, which can lead to heterogeneous staining. nih.gov

The rapid reaction kinetics, often completed within minutes, minimize the passive internalization of the dye, ensuring that the fluorescence is primarily localized to the cell surface. nih.gov This feature is particularly beneficial for prolonged live-cell imaging, as it provides a stable and long-lasting signal that accurately delineates the cell membrane and its associated structures. nih.gov

Researchers have successfully employed this strategy to visualize fine membrane structures, such as tunneling nanotubes (TNTs), microvilli, and membrane-derived EVs, which are often difficult to resolve with other labeling methods due to their low labeling density. nih.gov The high-density labeling achieved with this compound enhances the sensitivity of super-resolution microscopy techniques, enabling the detailed study of these delicate intercellular communication pathways. nih.gov

Table 2: Research Findings on this compound Applications

Application Key Finding Reference
EV Trafficking Amine-reactive NHS ester dyes, including cyanine derivatives, are used to label EV surface proteins for in vivo biodistribution and organotropic uptake studies. researchgate.net
Live Cell Imaging NHS-ester-based pan-membrane-protein labeling provides rapid, uniform, and high-density staining of the cell surface, enabling prolonged visualization of dynamic cellular structures. nih.gov
Super-Resolution Microscopy The high labeling density achieved with NHS-ester dyes enhances the visualization of fine membrane structures like tunneling nanotubes and microvilli. nih.gov

Advanced Spectroscopic and Imaging Applications in Research

Fluorescence Microscopy Techniques

Sulfo-Cy5 and its derivatives are extensively used in various fluorescence microscopy applications due to their bright emission, high photostability, and low background interference in biological samples. axispharm.com The dye's excitation and emission in the far-red region of the spectrum minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio. axispharm.comaxispharm.com

The bright fluorescence and far-red emission of Sulfo-Cy5 dyes make them ideal for high-contrast imaging of cellular and subcellular structures. axispharm.comaxispharm.com When conjugated to specific antibodies or other targeting biomolecules, Sulfo-Cy5 bis-NHS ester enables the precise visualization of proteins, nucleic acids, and other components within the complex cellular environment. axispharm.com Its high water solubility, conferred by the sulfonate groups, prevents aggregation and ensures that the labeled biomolecules remain stable and functional in aqueous buffers, which is critical for accurate biological imaging.

The bifunctional nature of the bis-NHS ester allows for the cross-linking of amine-containing molecules, which can be used to study molecular interactions and stabilize cellular structures for imaging. lumiprobe.com This results in sharp, high-contrast images that clearly delineate the localization and distribution of the target molecules within the cell.

Sulfo-Cy5 is a fluorophore of choice for Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution imaging technique that overcomes the diffraction limit of light. lumiprobe.cominterchim.fr The principle of STORM relies on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.com Sulfo-Cy5 exhibits this photoswitching behavior, particularly in the presence of thiols, where it can be induced to "blink" by intense laser irradiation. lumiprobe.cominterchim.fr

This blinking allows for the temporal separation of fluorescence signals from individual molecules. By precisely localizing the center of each single-molecule emission over thousands of frames, a composite image can be reconstructed with a resolution far exceeding that of conventional microscopy, often in the range of tens of nanometers. microscopyu.com The high photon output and photostability of Sulfo-Cy5 contribute to the precision of these localizations, enhancing the quality and resolution of the final STORM image. lumiprobe.com

The properties of Sulfo-Cy5 dyes are highly advantageous for live-cell imaging. Their emission in the far-red part of the spectrum reduces phototoxicity and background autofluorescence from endogenous cellular components, which is a major challenge in imaging living specimens. axispharm.comaxispharm.com Furthermore, the high water solubility of sulfonated cyanine (B1664457) dyes like Sulfo-Cy5 means that labeling can be performed in aqueous environments without the need for organic co-solvents that can be harmful to cells. ibiantech.comlumiprobe.com This ensures that the imaging process has minimal impact on cellular physiology, allowing for the observation of dynamic processes in real-time. The ability to label cell surface proteins specifically using the membrane-impermeant this compound allows researchers to track protein movement and trafficking on living cells.

In fluorescence confocal and two-photon microscopy, Sulfo-Cy5 serves as a robust fluorescent label. Confocal microscopy utilizes a pinhole to reject out-of-focus light, creating sharp, optically sectioned images of thick specimens. The bright and photostable signal from Sulfo-Cy5 is beneficial for withstanding the intense laser scanning required in confocal imaging. Its far-red emission minimizes spectral overlap with other commonly used fluorophores, making it suitable for multi-color imaging experiments. aip.org

Two-photon microscopy employs the non-linear excitation of a fluorophore by two near-infrared photons, which provides deeper tissue penetration and reduced phototoxicity. microscopyu.com Cyanine dyes are utilized in these advanced imaging techniques to observe the behavior of labeled biomolecules, such as RNA, at the single-molecule level within cells and tissues.

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular-scale distances and detecting conformational changes in biomolecules. The spectral properties of Sulfo-Cy5 make it an excellent acceptor fluorophore in FRET pairs, often paired with a donor dye like Sulfo-Cy3. d-nb.info

Sulfo-Cy5 has been instrumental in the development of ratiometric FRET probes, which provide a reliable and quantitative readout that is independent of probe concentration. d-nb.infomdpi.com A notable example is the creation of FRET probes for monitoring ATP hydrolysis. In one study, researchers synthesized an ATP analogue by labeling it with Sulfo-Cy3 (the FRET donor) and Sulfo-Cy5 (the FRET acceptor), using the NHS ester of Sulfo-Cy5 for conjugation. d-nb.info

In the intact probe, excitation of the Sulfo-Cy3 donor results in efficient energy transfer to the Sulfo-Cy5 acceptor, leading to strong fluorescence emission from Sulfo-Cy5. Upon enzymatic cleavage of the ATP analogue, the donor and acceptor are separated, disrupting FRET. This causes a significant increase in the donor's fluorescence and a concurrent decrease in the acceptor's fluorescence. d-nb.info This particular probe demonstrated a remarkable 140-fold change in the ratio of donor-to-acceptor fluorescence intensity upon cleavage, highlighting its sensitivity and utility as a ratiometric sensor for enzymatic activity. d-nb.info The excellent water solubility and large change in fluorescence characteristics make the Sulfo-Cy3/Sulfo-Cy5 pair highly suitable for such in vitro assays. d-nb.info

Single-Molecule FRET (smFRET) for Conformational Dynamics Analysis

This compound, a water-soluble bifunctional dye, serves as a valuable tool in single-molecule Förster Resonance Energy Transfer (smFRET) studies to analyze the conformational dynamics of biomolecules. lumiprobe.com Its properties make it suitable as an acceptor fluorophore in FRET pairs, often with a donor dye like Sulfo-Cy3. d-nb.info The NHS ester groups allow for the covalent labeling of primary amines on proteins and other biomolecules. broadpharm.com

In smFRET, the efficiency of energy transfer between a donor and an acceptor dye, such as Sulfo-Cy5, is highly sensitive to the distance between them, providing a molecular ruler to probe conformational changes in real-time. This technique has been proposed for applications looking at the interactions between nucleic acids and proteins. researchgate.net The use of conformationally restricted cyanine variants, which minimize environment-dependent fluorescence lifetimes, is considered particularly beneficial for smFRET applications. researchgate.net

A study on ATP analogues utilized a Sulfo-Cy3 and Sulfo-Cy5 FRET pair to create ratiometric probes that exhibit a significant change in fluorescence upon enzymatic cleavage. d-nb.info In the uncleaved state, excitation of the Sulfo-Cy3 donor resulted in strong fluorescence from the Sulfo-Cy5 acceptor. d-nb.info Upon cleavage, the donor and acceptor are separated, leading to a large increase in donor fluorescence and a simultaneous decrease in acceptor fluorescence. d-nb.info This demonstrates the utility of the Sulfo-Cy3/Sulfo-Cy5 pair in monitoring dynamic enzymatic processes.

In situ FRET-based Localization Studies

The water-soluble nature of this compound makes it well-suited for labeling biomolecules in aqueous environments, a critical requirement for in situ studies within living cells. Its application in FRET microscopy allows for the investigation of molecular interactions and localization within their native cellular context.

By labeling specific proteins or other molecules of interest with a FRET pair, such as Sulfo-Cy3 and Sulfo-Cy5, researchers can visualize and quantify molecular interactions as they occur inside living cells. nih.gov The presence of FRET indicates that the labeled molecules are in close proximity (typically within 1-10 nanometers), providing spatial information about protein-protein interactions, protein-nucleic acid interactions, or the localization of specific domains within a larger complex.

The membrane-impermeable nature of sulfonated NHS esters like sulfo-Cy5-NHS ensures that labeling is specific to cell surface proteins when applied to living cells, allowing for the study of ectodomain shedding and other cell surface phenomena. nih.gov This specificity is crucial for accurately localizing and studying the interactions of proteins on the cell membrane.

Single-Molecule Spectroscopy and Biophysics

Characterization of Rotational and Translational Diffusion of Biomolecules

This compound has been employed in single-molecule spectroscopy studies to characterize the rotational and translational diffusion of biomolecules. A recent study utilized this dye to stain Cowpea Chlorotic Mottle Virus (CCMV) particles to investigate their diffusion in complex liquids and living HeLa cells. researchgate.net

The high brightness and photostability of Sulfo-Cy5 are advantageous for tracking the movement of individual biomolecules over time. axispharm.comlumiprobe.com By analyzing the fluorescence correlation spectroscopy (FCS) data from these labeled particles, researchers can extract information about their diffusion coefficients. researchgate.net The study on CCMV particles revealed insights into how the viscosity of the surrounding medium at the nanoscale affects both translational and rotational motion. researchgate.net The bifunctional nature of the bis-NHS ester allows for cross-linking, which can be useful in ensuring the dye remains rigidly attached to the biomolecule of interest, minimizing artifacts from independent dye movement. lumiprobe.com

Interactive Data Table: Diffusion Study of Labeled CCMV Particles

Labeled ParticleHydrodynamic Radius (r) [nm]
single Alexa647 stained15.7 ± 0.6
single Sulfo-Cy5 stained14.5 ± 0.5
multiple Sulfo-Cy5 stained15.9 ± 0.3

This table presents the hydrodynamic radii of Cowpea Chlorotic Mottle Virus (CCMV) particles stained with different fluorescent dyes, as determined in a 2024 study on biomolecule diffusion. researchgate.net

Dual Lifetime Analysis in Single-Molecule Fluorescence Imaging

In the realm of single-molecule fluorescence imaging, Sulfo-Cy5 has been utilized in studies involving dual lifetime analysis. This technique can reveal different conformational states or binding statuses of a biomolecule. A study investigating the complexes between Glutathione-S-transferase (hGSTA1-1) and product-like ligands detected dual lifetimes for the complex using single-molecule fluorescence imaging with a Cy3-Cy5 FRET pair. lumiprobe.comlumiprobe.com

The fluorescence lifetime of a fluorophore can be sensitive to its local environment. Changes in the conformation of a protein can alter the environment of the attached dye, leading to a change in its fluorescence lifetime. The observation of two distinct lifetime populations for Sulfo-Cy5 when conjugated to a biomolecule suggests the existence of at least two different states or conformations of that molecule. This provides a powerful method for dissecting the heterogeneity and dynamics of biomolecular complexes at the single-molecule level.

Photoswitching Properties in Single-Molecule Applications

Sulfo-Cy5 exhibits photoswitching properties that are particularly valuable for super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy). lumiprobe.com In the presence of thiols, intense laser irradiation can cause Sulfo-Cy5 to "blink," or switch between a fluorescent and a dark state. lumiprobe.cominterchim.fr This stochastic switching allows for the localization of individual molecules with high precision, enabling the reconstruction of images with a resolution that surpasses the diffraction limit of light.

The ability to control the fluorescence state of Sulfo-Cy5 is also beneficial for other single-molecule applications. For instance, conformationally restrained variants of Cy5 have been developed to minimize photoisomerization, which can be an undesirable characteristic in certain imaging experiments. researchgate.net These rigidized versions of the dye can lead to more stable fluorescence signals and higher photon budgets, which is advantageous for demanding applications like single-molecule FRET and single-molecule localization microscopy (SMLM). researchgate.net

Flow Cytometry and Cell Sorting Methodologies

This compound is a valuable reagent in flow cytometry and fluorescence-activated cell sorting (FACS). axispharm.comaxispharm.comaxispharm.comaatbio.com Its far-red emission profile, with an excitation maximum around 646 nm and an emission maximum around 662 nm, allows it to be readily incorporated into multi-color flow cytometry panels with minimal spectral overlap with other commonly used fluorophores. axispharm.com

The NHS ester functionality enables the covalent conjugation of Sulfo-Cy5 to primary amines on antibodies, which are then used to label specific cell surface markers. axispharm.comaatbio.com This allows for the identification and quantification of different cell populations within a heterogeneous sample. aatbio.com The high water solubility of the sulfonated dye facilitates labeling in aqueous buffers, which is ideal for preserving the integrity of sensitive biological samples like cells and antibodies. axispharm.comapexbt.com

The bright fluorescence and high photostability of Sulfo-Cy5 ensure distinct signals for accurate cell analysis and sorting. axispharm.comaxispharm.com In FACS, cells labeled with Sulfo-Cy5-conjugated antibodies can be physically separated from unlabeled cells, enabling the purification of specific cell populations for further downstream applications. aatbio.com

Interactive Data Table: Spectral Properties of Sulfo-Cy5

PropertyValue
Excitation Maximum~646 nm broadpharm.comaxispharm.com
Emission Maximum~662 nm broadpharm.comaxispharm.com
Molar Extinction Coefficient (ε)271,000 L⋅mol⁻¹⋅cm⁻¹ broadpharm.comlunanano.ca
Fluorescence Quantum Yield (Φ)0.28 broadpharm.comlunanano.ca

This table summarizes the key spectral properties of Sulfo-Cy5, which are critical for its application in fluorescence-based techniques like flow cytometry.

High-Throughput Screening (HTS) and Microarray Applications

This compound is a valuable tool in high-throughput screening (HTS) and microarray technologies due to its specific chemical properties. scientificlabs.co.ukfishersci.ca As a bifunctional dye, it possesses two N-hydroxysuccinimidyl (NHS) ester reactive groups, allowing it to act as a homobifunctional crosslinker. medchemexpress.comabpbio.com These NHS esters react efficiently with primary amines on proteins, peptides, or amine-modified oligonucleotides to form stable covalent bonds. medchemexpress.comabpbio.com This bifunctionality is particularly useful for robustly labeling and immobilizing biomolecules onto amine-reactive surfaces of microarray slides or beads used in HTS assays. setabiomedicals.compublish.csiro.au

The "Sulfo" component of the name denotes the presence of sulfonate (SO3-) groups, which confer high water solubility to the dye. aatbio.com This is a significant advantage for labeling proteins, such as antibodies, that may denature or have low solubility in the presence of the organic co-solvents required for non-sulfonated dyes. thp.atabcam.com The ability to perform labeling reactions in aqueous buffers enhances the reliability and reproducibility of microarray and HTS results. thp.at

Table 1: Characteristics of this compound in HTS and Microarray Applications

FeatureDescriptionResearch Application RelevanceCitation
Bifunctionality Contains two amine-reactive NHS ester groups.Enables robust covalent cross-linking of proteins and amine-modified DNA to surfaces or other molecules. medchemexpress.comabpbio.com
Water Solubility Sulfonate groups make the dye highly soluble in aqueous solutions.Allows for labeling of sensitive proteins without organic solvents, preventing denaturation and improving reaction efficiency. aatbio.comthp.at
Spectral Properties Excitation/Emission maxima (~646/662 nm) in the far-red spectrum.Minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio. biosyn.com
Signal Intensity High molar extinction coefficient and quantum yield.Produces bright, intense, and photostable signals, enabling high sensitivity for detecting low-abundance targets. thp.atcytivalifesciences.com
Multiplexing Capability Narrow emission band and minimal spectral overlap with other common dyes (e.g., Cy3).Suitable for multicolor analysis, allowing for simultaneous comparison of multiple samples or targets in a single assay. thp.atnih.gov

Quantitative Real-Time Polymerase Chain Reaction (qPCR) Applications

In molecular diagnostics, this compound can be utilized for the fluorescent labeling of oligonucleotides used as probes in quantitative real-time PCR (qPCR). aatbio.com The standard method involves covalently attaching the dye to an amine-modified oligonucleotide via its NHS ester group. abpbio.combiosyn.com This process is used to create various types of qPCR probes, such as TaqMan probes, Molecular Beacons, and Scorpion® primers. genelink.com

The fundamental principle of these probes relies on fluorescence resonance energy transfer (FRET). biosyn.com A probe is designed with a fluorophore (in this case, Cy5) at one end and a quencher molecule at the other. generi-biotech.comeurogentec.com When the probe is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the Cy5 dye from the quencher. eurogentec.com This separation leads to an increase in fluorescence signal that is directly proportional to the amount of amplified DNA, allowing for real-time quantification. eurogentec.com

The sulfonated form of Cy5 (sulfo-Cy5) has been shown to be particularly effective. A comparative study of qPCR probes found that a disulfo-Cy5-BHQ2 pair was preferable for molecular beacons due to the highest increase in fluorescence during the melting phase of the reaction. rsc.orgresearchgate.net

While single-labeling with a mono-NHS ester is common for standard qPCR probes, the bifunctional nature of this compound offers potential for advanced applications. For instance, a strategy known as Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) demonstrated that labeling a probe at both the 5' and 3' ends with Cy5 can double the signal intensity without compromising specificity. genelink.com This concept of dual labeling could be adapted for quantitative hybridization assays to enhance sensitivity, providing a specialized application for a bifunctional dye like this compound.

Table 2: Spectroscopic Properties of Sulfo-Cy5 Relevant to qPCR

PropertyValueSignificance in qPCRCitation
Excitation Maximum ~646-651 nmCompatible with common laser excitation sources (e.g., 633 nm or 647 nm) in qPCR instruments and imagers. aatbio.combiosyn.com
Emission Maximum ~662-670 nmFalls within a distinct far-red detection channel, enabling multiplexing with other fluorophores (e.g., FAM, HEX, ROX). aatbio.combiosyn.com
Molar Extinction Coefficient ~250,000-271,000 L⋅mol⁻¹⋅cm⁻¹High coefficient contributes to a bright signal, enhancing the sensitivity of detection.[---]
Recommended Quenchers BHQ-2, BHQ-3, BBQ-650Efficient quenching is critical for a low background signal and a high signal-to-noise ratio upon probe cleavage. genelink.comgeneri-biotech.com
Water Solubility HighThe "Sulfo" groups improve solubility in aqueous PCR buffers, preventing aggregation and ensuring probe availability. aatbio.com

Design Considerations and Performance Optimization in Research Probes

Impact of Sulfonation on Dye Performance in Aqueous Environments

The introduction of sulfonate groups to cyanine (B1664457) dyes, such as in Sulfo-Cy5 bis-NHS ester, marks a significant advancement in the design of fluorescent probes for biological research. This chemical modification directly addresses inherent challenges associated with the use of traditional cyanine dyes in aqueous systems.

Enhanced Water Solubility and Hydrophilicity

The primary and most impactful consequence of sulfonation is the dramatic increase in the water solubility and hydrophilicity of the cyanine dye. creative-diagnostics.cominterchim.fr Non-sulfonated cyanine dyes are characteristically hydrophobic and often necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve dissolution in aqueous buffers. creative-diagnostics.com This requirement can be detrimental to the structural integrity and biological activity of sensitive biomolecules, such as proteins and antibodies, which may denature in the presence of organic solvents. ibiantech.com

The addition of sulfonate (SO₃⁻) groups imparts a negative charge and significantly increases the polarity of the dye molecule, rendering it highly soluble in water. creative-diagnostics.comlumiprobe.com This enhanced solubility allows for direct labeling of biomolecules in purely aqueous environments, simplifying experimental protocols and better preserving the native conformation of the target molecules. ibiantech.comaxispharm.com Consequently, sulfonated dyes like Sulfo-Cy5 are particularly well-suited for applications involving the labeling of hydrophilic biomolecules and for in vivo imaging studies where aqueous compatibility is paramount. creative-diagnostics.com

Prevention of Dye Aggregation and Fluorescence Self-Quenching in Aqueous Media

A common issue with cyanine dyes in aqueous solutions is their tendency to form non-fluorescent aggregates, a phenomenon driven by hydrophobic interactions and van der Waals forces. glenresearch.comresearchgate.net This aggregation leads to a significant reduction in fluorescence intensity, a process known as self-quenching, which can compromise the sensitivity and reliability of experimental results. researchgate.netmdpi.com

The sulfonate groups on Sulfo-Cy5 molecules introduce electrostatic repulsion between adjacent dye molecules, effectively preventing their aggregation. glenresearch.com This steric and electrostatic hindrance ensures that the dye molecules remain in their monomeric, fluorescently active state, even at high labeling densities. glenresearch.com The prevention of aggregation is crucial for achieving bright and stable fluorescent signals, particularly in applications requiring the attachment of multiple dye molecules to a single biomolecule. mdpi.com

Photostability and Fluorescence Quantum Yield in Advanced Imaging

Sulfo-Cy5 is recognized for its robust photostability and high fluorescence quantum yield, making it a valuable tool for advanced imaging techniques. interchim.fraxispharm.com The quantum yield of this compound is reported to be approximately 0.28. broadpharm.com This high quantum yield contributes to the brightness of the dye, enabling the detection of low-abundance targets. axispharm.com

The dye's excellent photostability ensures that it can withstand prolonged exposure to excitation light without significant degradation, which is essential for time-lapse imaging and other demanding applications. interchim.fraxispharm.com Furthermore, its emission in the far-red region of the spectrum aligns with the maximum sensitivity of many CCD detectors, further enhancing its utility in modern imaging systems. interchim.fr These properties, combined with its high extinction coefficient, make Sulfo-Cy5 a popular choice for various advanced imaging modalities, including fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.comaxispharm.commdpi.com

pH Insensitivity of Sulfo-Cy5 Conjugates in Biological Assays

A significant advantage of Sulfo-Cy5 conjugates is their stable fluorescence across a broad pH range. Research indicates that the fluorescence emission intensity of Sulfo-Cy5 labeled proteins and peptides is largely insensitive to pH variations between 4 and 10. axispharm.comaatbio.com This characteristic is particularly beneficial for biological assays, where pH can fluctuate within cellular compartments or in different experimental buffers. The stable fluorescence ensures that any observed changes in signal intensity are directly attributable to the biological process under investigation, rather than being an artifact of environmental pH changes. This reliability across a wide pH spectrum enhances the accuracy and reproducibility of quantitative fluorescence-based measurements. aatbio.com

Minimizing Autofluorescence and Background Interference in Far-Red Detection

A major challenge in fluorescence imaging is the presence of autofluorescence from endogenous cellular components, which can obscure the signal from the fluorescent probe. 10xgenomics.comfluorofinder.com This background interference is typically more pronounced in the blue and green regions of the spectrum. 10xgenomics.com

Sulfo-Cy5, with its excitation and emission maxima in the far-red region of the spectrum (approximately 646 nm and 662 nm, respectively), offers a distinct advantage in this regard. axispharm.comaxispharm.com Biological specimens exhibit significantly lower autofluorescence at these longer wavelengths. interchim.fraxispharm.com By shifting the detection window to the far-red, the signal-to-noise ratio is substantially improved, allowing for clearer visualization and more sensitive detection of the target molecules. nih.gov This makes Sulfo-Cy5 and other far-red dyes particularly well-suited for imaging applications where high contrast and minimal background are critical for accurate analysis. axispharm.comfluorofinder.com

Emerging Research Directions and Future Perspectives

Novel Probe Designs Incorporating Sulfo-Cy5 bis-NHS Ester for Multivalent Interactions

The bifunctional nature of this compound, possessing two amine-reactive N-hydroxysuccinimide (NHS) ester groups, makes it an ideal candidate for constructing probes designed for multivalent interactions. broadpharm.comlumiprobe.com This capability is particularly significant in studying biological systems where multiple components assemble to perform a specific function. By cross-linking different amine-containing molecules, researchers can create complex probes that can simultaneously target multiple receptors or proteins on a cell surface or within a cellular complex. broadpharm.comlumiprobe.com

This multivalency can significantly enhance the binding affinity and specificity of the probe to its target. nih.gov For instance, in cancer research, nanoparticles decorated with multiple targeting ligands and fluorescently labeled with this compound can achieve higher avidity for cancer cells, leading to improved imaging contrast and therapeutic efficacy. nih.gov The ability to control the stoichiometry and spatial arrangement of the conjugated molecules offers a powerful tool for dissecting the intricacies of multivalent biological recognition events.

Integration into Multi-Omics and Systems Biology Research Platforms

The era of "big data" in biology, characterized by multi-omics and systems biology approaches, demands high-throughput and multiplexed analysis methods. This compound, with its bright and photostable far-red fluorescence, is well-suited for these platforms. abpbio.comaxispharm.com Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, enabling clearer and more sensitive detection. axispharm.com

Recent studies have demonstrated the use of related sulfo-cyanine dyes in multimodal in vivo pooled genetic screens. nih.gov In such experiments, different fluorescent labels, including those from the Cy dye family, are used to tag various biological molecules, allowing for the simultaneous tracking of multiple cellular components and their responses to genetic perturbations. nih.gov This integration of fluorescent labeling with genomic and transcriptomic data provides a more holistic understanding of gene function and cellular organization. The water-solubility of this compound further enhances its utility in these complex biological assays, as it allows for labeling in aqueous environments without the need for organic solvents that could disrupt sensitive biological structures. axispharm.comibiantech.com

Advancements in Quantitative Fluorescence-Based Assays and Biosensor Development

Quantitative analysis is a cornerstone of modern biological research, and this compound is contributing to the advancement of fluorescence-based assays and biosensors. axispharm.com Its high quantum yield and extinction coefficient provide a strong and reliable signal for quantification. lumiprobe.com The development of fluorescence-based assays with high sensitivity and specificity is crucial for various applications, including diagnostics and high-throughput screening. nih.govbocascientific.com

The bifunctional nature of this compound allows for its incorporation into sophisticated biosensor designs. For example, it can be used to link a recognition element (like an antibody or aptamer) to a signaling molecule, creating a FRET (Förster Resonance Energy Transfer) pair that reports on binding events. Recent research has explored the development of dual-modality probes, combining PET imaging with near-infrared fluorescence (NIRF) using Cy5-based dyes for cancer diagnosis. acs.org These advancements are pushing the boundaries of detection limits and enabling the real-time monitoring of biomolecular interactions in living systems.

Challenges and Opportunities in Bifunctional Dye Development for Biological Research

While bifunctional dyes like this compound offer significant advantages, their development and application also present challenges and opportunities. A key challenge lies in the precise control of the conjugation reaction to achieve the desired stoichiometry and avoid the formation of unwanted byproducts. acs.org The synthesis and purification of heterobifunctional dyes with distinct reactive groups can be complex, requiring careful optimization of reaction conditions. acs.org

Q & A

Q. How to address low signal-to-noise ratios in live-cell imaging?

  • Solutions :
  • Quench Autofluorescence : Treat cells with 0.1% sodium borohydride to reduce background .
  • Optimize Dye Concentration : Titrate dye (1–5 µM final) to balance signal intensity and cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.